molecular formula C12H19ClNO.Cl<br>C12H19Cl2NO B13784471 Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride CAS No. 67304-25-0

Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride

Cat. No.: B13784471
CAS No.: 67304-25-0
M. Wt: 264.19 g/mol
InChI Key: AAZVLNHLLNLZEE-UHFFFAOYSA-M
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Description

Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C12H19Cl2NO. It is known for its cationic properties and is used in various industrial and scientific applications. This compound is recognized for its ability to interact with negatively charged molecules, making it valuable in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-chloro-2-hydroxypropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the benzyl group. The reaction conditions often include a solvent such as ethanol and a temperature range of 40-45°C .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet. This process is efficient and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted ammonium compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its interaction with negatively charged molecules. The cationic nature of the compound allows it to bind to anionic sites on the target molecules, disrupting their normal function. This interaction can lead to the denaturation of proteins, disruption of cell membranes, and inhibition of enzymatic activity .

Comparison with Similar Compounds

Uniqueness: Benzyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is unique due to its benzyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic molecules. This property makes it more effective in applications requiring strong interactions with lipid membranes or hydrophobic surfaces .

Properties

CAS No.

67304-25-0

Molecular Formula

C12H19ClNO.Cl
C12H19Cl2NO

Molecular Weight

264.19 g/mol

IUPAC Name

benzyl-(3-chloro-2-hydroxypropyl)-dimethylazanium;chloride

InChI

InChI=1S/C12H19ClNO.ClH/c1-14(2,10-12(15)8-13)9-11-6-4-3-5-7-11;/h3-7,12,15H,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

AAZVLNHLLNLZEE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC(CCl)O.[Cl-]

Origin of Product

United States

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